molecular formula C20H21NO3 B2777532 3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide CAS No. 850496-14-9

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide

Cat. No.: B2777532
CAS No.: 850496-14-9
M. Wt: 323.392
InChI Key: DKNGDCKQSSMMDP-VZUCSPMQSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide is an organic compound that features a benzodioxole ring and a tert-butylphenyl group attached to an acrylamide moiety

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-(tert-butyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the desired acrylamide product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the acrylamide moiety can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-N-phenylacrylamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.

    3-(1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide: Contains a methyl group instead of a tert-butyl group, which can influence its reactivity and interactions.

Uniqueness

3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide is unique due to the presence of the tert-butyl group, which can enhance its stability and lipophilicity. This can lead to improved biological activity and better pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-tert-butylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)15-6-8-16(9-7-15)21-19(22)11-5-14-4-10-17-18(12-14)24-13-23-17/h4-12H,13H2,1-3H3,(H,21,22)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNGDCKQSSMMDP-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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